![molecular formula C8H13NO2 B13569281 1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
1-Oxa-8-azaspiro[4.5]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires specific conditions, such as the use of a base and an appropriate solvent, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound often involves scalable reactions that can be optimized for higher yields and purity. Techniques such as flow chemistry and biocatalysis have been explored to enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been studied as an M1 muscarinic agonist, where it binds to muscarinic receptors and modulates their activity. This interaction can influence various cellular pathways, leading to effects such as improved cognitive function and reduced symptoms of neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with two oxygen atoms in the ring, used in different chemical applications.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound includes both oxygen and nitrogen atoms but has a different arrangement within the ring system.
Uniqueness
1-Oxa-8-azaspiro[4.5]decan-7-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-oxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-7-6-8(3-4-9-7)2-1-5-11-8/h1-6H2,(H,9,10) |
Clave InChI |
NVMROKGVERWKSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC(=O)C2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


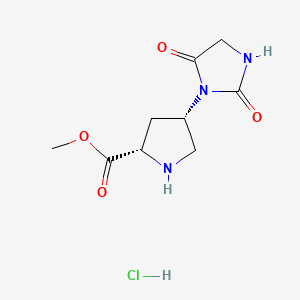
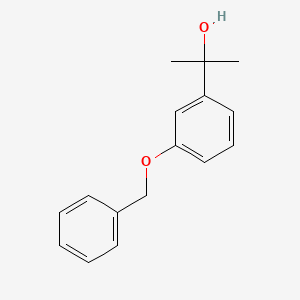


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
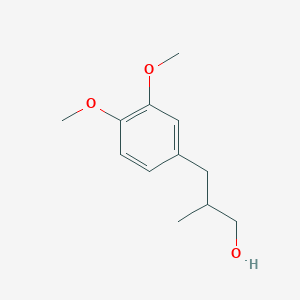
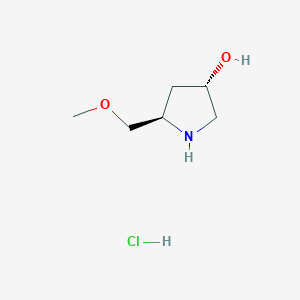

![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
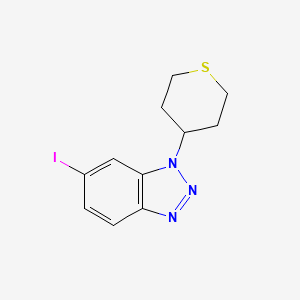
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)



